2-(Azetidin-3-yl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4-methoxypyridine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-yl)-4-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness
2-(Azetidin-3-yl)-4-methoxypyridine is unique due to the combination of the azetidine and methoxypyridine moieties. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-2-3-11-9(4-8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
PCHPZKCDNAXGNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.